4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid
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Overview
Description
4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid is a versatile heterocyclic compound featuring a pyrazole ring fused to a pyrimidine ring. This compound is known for its unique structure, which allows it to participate in various chemical reactions and applications. It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells .
Biochemical Pathways
The compound affects the biochemical pathway involving CDK2. By inhibiting CDK2, it disrupts the normal cell cycle progression, leading to the induction of apoptosis . This can result in the death of cancer cells, making it a potential therapeutic agent for cancer treatment .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . It has shown superior cytotoxic activities against certain cell lines . The compound also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-methylpyrazole with a pyrimidine derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of catalysts and other industrial applications.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar structure and are known for their diverse biological activities.
Pyrazolo[5,1-c]-1,2,4-triazines: Another class of compounds with similar structural features and applications.
Pyrazolo[1,5-a]-1,3,5-triazines: These compounds also exhibit similar reactivity and are used in various scientific research applications.
Uniqueness: 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research .
Properties
IUPAC Name |
4-(3-methylpyrazol-1-yl)pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-3-5-13(12-6)7-2-4-10-8(11-7)9(14)15/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVLPFIXVYFZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.